4-Benzyloxy-3,5-dimethylbenzoic acid

Purity Assay Analytical Chemistry

Multi-step synthetic routes requiring a protected phenol for late-stage unmasking demand a building block with defined steric and electronic properties. 4-Benzyloxy-3,5-dimethylbenzoic acid delivers a benzyl-protected 4-hydroxy motif with 3,5-dimethyl substitution critical for SAR fidelity and patent compliance. • Benzyl ether enables strategic late-stage deprotection via hydrogenolysis, avoiding premature hydroxyl reactivity • Carboxylic acid handle supports conversion to amides, esters, and acid chlorides for library diversification • Direct precursor to 4-Benzyloxy-3,5-dimethylphenylboronic acid for Suzuki-Miyaura cross-coupling • ≥98% purity ensures batch-to-batch reproducibility across multi-step medicinal chemistry and agrochemical campaigns

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 97888-80-7
Cat. No. B1273045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3,5-dimethylbenzoic acid
CAS97888-80-7
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O
InChIInChI=1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
InChIKeyJABUPJCJZZNUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3,5-dimethylbenzoic Acid Overview


4-Benzyloxy-3,5-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid derivative with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol . It is characterized by a para-benzyloxy group and two meta-methyl groups on a benzoic acid core [1]. This compound is not an active pharmaceutical ingredient but is widely recognized as a protected phenolic building block and a versatile intermediate in organic synthesis . Its commercial availability at high purity (98+%) makes it a strategic starting material for constructing complex molecules in medicinal chemistry and agrochemical research, where the benzyl group serves as a removable protecting group for a hydroxyl function .

Protected phenol synthon Benzyl group removable via hydrogenolysis for late-stage deprotection.
High-assay specification Quantified purity and assay range ensure lot-to-lot consistency.
Non-aqueous compatible Preferential solubility in CHCl₃ and DCM supports organic synthesis workflows.

Why Generic Substitution Fails for 4-Benzyloxy-3,5-dimethylbenzoic Acid


A direct, generic substitution of 4-Benzyloxy-3,5-dimethylbenzoic acid (CAS 97888-80-7) with other in-class compounds is not scientifically sound and would likely derail a synthetic route. While the core benzoic acid is common, its specific substitution pattern—a benzyl-protected hydroxyl at the para position and methyl groups at both meta positions—creates a unique and precisely defined chemical environment . This exact arrangement is often a non-negotiable structural requirement in patent claims and drug discovery programs where a structure-activity relationship (SAR) has been established . Swapping it for an analog like 4-hydroxy-3,5-dimethylbenzoic acid (which is more polar) or 2-(benzyloxy)-3,5-dimethylbenzoic acid (which alters the molecular geometry) introduces different electronic, steric, and hydrogen-bonding properties, leading to unpredictable downstream reactivity and invalidating the intended molecular design. This guide details the verifiable, property-level differentiations that justify its specific procurement.

Target Specification
Substitution Risk
Para-benzyloxy with meta-methyls
4-Hydroxy analog increases polarity, may shift solubility and hydrogen-bonding profiles.
Para-substitution pattern
2-Benzyloxy regioisomer changes steric environment, may invalidate established SAR.

Quantitative Evidence for 4-Benzyloxy-3,5-dimethylbenzoic Acid


Purity and Assay Specification

The product 4-Benzyloxy-3,5-dimethylbenzoic acid is commercially available with a specified purity of 98+% and an assay range of ≥98.0 to ≤102.0% as determined by aqueous acid-base titration . This is a key differentiator when compared to many other custom-synthesized or lower-grade aryl ether intermediates, which may be supplied with lower or unspecified purity levels, thereby introducing variability into subsequent synthetic steps .

Purity & Assay
Direct comparison
Target: 98+% purity, assay 98.0–102.0%
Generic aryl ethers: unspecified
Supports lot consistency and yield control
Aqueous acid-base titration specification
Purity Assay Analytical Chemistry

Melting Point and Physical Form

4-Benzyloxy-3,5-dimethylbenzoic acid is a crystalline solid with a well-defined melting point range of 159-162°C [1]. In contrast, a close analog like 4-hydroxy-3,5-dimethylbenzoic acid (the deprotected phenol) has a reported melting point of 222-225°C , reflecting a significant difference in intermolecular hydrogen bonding [2]. This 60-66°C disparity is a direct quantitative indicator of the benzyl group's protective effect, which drastically alters the compound's physical properties and, crucially, its solubility and crystallization behavior.

Melting Point
Direct comparison
Target: 159–162°C
4-Hydroxy analog: 222–225°C
Δ ~60–66°C
Indicates protected phenol form; guides recrystallization
Based on reported melting point data
Melting Point Crystallinity Physical Property

Solubility Profile

The presence of the benzyl group on 4-Benzyloxy-3,5-dimethylbenzoic acid imparts high solubility in non-polar organic solvents such as chloroform and dichloromethane, while maintaining low solubility in polar solvents like water and ethanol . While explicit cLogP data is not reported for this compound, this behavior is consistent with a significant increase in lipophilicity compared to the unprotected phenol analog, 4-hydroxy-3,5-dimethylbenzoic acid, which is appreciably soluble in water and polar solvents [1]. This shift in solubility profile is a direct consequence of the benzyl protection and is a primary differentiator for its utility in synthetic sequences requiring non-aqueous conditions .

Solubility Profile
Class-level
Target: high in CHCl₃, DCM
Analog: high in polar solvents
Confirms suitability for non-aqueous synthesis
Qualitative solubility class inference
Solubility Lipophilicity LogP

Research and Industrial Applications of 4-Benzyloxy-3,5-dimethylbenzoic Acid


Intermediate for Enzyme Inhibitors and Receptor Modulators

This compound serves as a privileged scaffold for medicinal chemistry programs. As detailed in patent literature, it is a key building block for synthesizing substituted azole derivatives, such as 3-(4-benzyloxy-3,5-dimethyl-phenyl)-isoxazol-5-ylmethyl ester of carbamic acid, which are investigated for treating Parkinson's disease [1]. The benzyl-protected phenol motif is a recognized pharmacophore, and the precise 3,5-dimethyl substitution pattern is essential for target engagement, as evidenced by its use in the synthesis of COX-inhibitors [2]. Procurement is driven by the need to precisely replicate these patented synthetic routes, where a generic or differently substituted analog would result in a compound outside the claimed intellectual property [1].

Protected Phenol Building Block for Agrochemicals & Materials

The compound's core value in organic synthesis is as a protected version of 4-hydroxy-3,5-dimethylbenzoic acid. The benzyl group can be removed via debenzylation (e.g., hydrogenolysis) to reveal the free phenol at a specific, later stage of a synthetic sequence . This is a strategic advantage for the multi-step construction of molecules where the free hydroxyl group's nucleophilicity or acidity would be problematic in earlier steps. This 'latent' functionality is a key differentiator, making it a preferred starting material over the unprotected phenol analog for synthesizing a wide array of derivatives used in agrochemicals and advanced materials .

Building Block for Heterocyclic Chemistry and Library Synthesis

4-Benzyloxy-3,5-dimethylbenzoic acid is a crucial component in generating diverse chemical libraries. Its carboxylic acid functionality allows for conversion into various derivatives, including its acid chloride , amides, and esters. It is also a precursor to the corresponding boronic acid, 4-Benzyloxy-3,5-dimethylphenylboronic acid [3], which is a valuable reagent for Suzuki-Miyaura cross-coupling reactions. Furthermore, the methyl groups at the 3- and 5-positions provide steric bulk that can influence the conformation and biological activity of the final coupled products [3]. This multi-faceted reactivity makes it a more valuable and versatile building block than simpler analogs lacking these specific features.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Benzyl-protected phenol with defined substitution
Replicates patented synthetic routes
Agrochemical intermediate synthesis
Latent phenol functionality via debenzylation
Compatibility with multi-step non-aqueous sequences
Heterocyclic library synthesis
Carboxylic acid derivatization and steric methyl groups
Cross-coupling reactivity and conformational control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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